- Stable analogues of coenzyme-substrate complex of spermidine/spermine-N1-acetyltransferase reaction. Synthesis and interaction with the enzymeRussian Journal of Bioorganic Chemistry, 2014, 40(2), 155-161,
Cas no 75179-85-0 (Coenzyme A, S-(2-oxopropyl)-)

Coenzyme A, S-(2-oxopropyl)- structure
Nome del prodotto:Coenzyme A, S-(2-oxopropyl)-
Coenzyme A, S-(2-oxopropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- acetonyl-coenzyme A
- S-Acetonyl-CoA
- S-Acetonyl coenzyme A
- S-(2-Oxopropyl)coenzyme A
- Coenzyme A, S-(2-oxopropyl)-
- 75179-85-0
- S-(2-OXOPROPYL)-COENZYME A
- S-Acetonyl coa
- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-oxopropyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- DTXSID50996646
- S-Acetonyl-coa
- (3R)-3-HYDROXY-2,2-DIMETHYL-4-OXO-4-{[3-OXO-3-({2-[(2-OXOPROPYL)THIO]ETHYL}AMINO)PROPYL]AMINO}BUTYL DIHYDROGEN
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate
- [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate
- Q27465440
- S-Acetonyl-coenzyme A
- S-Acetonyl CoA; (Acyl-CoA); [M+H]+;
- SOP
- S-Acetonyl coenzyme A
-
- Inchi: InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1
- Chiave InChI: GAMKENBUYYJLCQ-NDZSKPAWSA-N
- Sorrisi: CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Proprietà calcolate
- Massa esatta: 823.1417
- Massa monoisotopica: 823.141
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 52
- Conta legami ruotabili: 21
- Complessità: 1400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 389Ų
- XLogP3: _5.6
Proprietà sperimentali
- Densità: 1.86
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.708
- PSA: 363.63
Coenzyme A, S-(2-oxopropyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:NaOH, S:H2O, S:MeCN, rt; 2 h, 20°C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1S:H2O, S:DMF, 0°C; 16 h, 5°C
2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8
2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8
Riferimento
- A general scheme for synthesis of substrate-based polyketide labels for acyl carrier proteinsBioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5939-5942,
Metodo di produzione 3
Condizioni di reazione
1.1S:H2O, S:EtOH, 0°C; 2 h, 0°C; 0°C → rt; overnight, rt
1.2R:H2O
1.2R:H2O
Riferimento
- Design and application of cofactor analogues as chemical tools to probe lysine acetyltransferase ligands targeting the catalytic domainChemRxiv, 2018, From ChemRxiv, 1-19,
Metodo di produzione 4
Condizioni di reazione
1.1basify
Riferimento
- Novel CoA-Polyamine Conjugates for Effective Inhibition of Spermine/Spermidine-N1-AcetyltransferaseNucleosides, 2007, 26(10-12), 1245-1248,
Metodo di produzione 5
Condizioni di reazione
1.1S:H2O, S:EtOH, 0°C, pH 8.5; 2 h, 0°C; 0°C → rt; overnight, rt
1.2R:H2O, rt
1.2R:H2O, rt
Riferimento
- Cofactor Analogues as Active Site Probes in Lysine AcetyltransferasesJournal of Medicinal Chemistry, 2019, 62(5), 2582-2597,
Metodo di produzione 6
Condizioni di reazione
1.1R:Cleland's reagent, R:Li2CO3, S:H2O, S:EtOH, 24 h, rt
Riferimento
- Substrate Binding and Catalytic Mechanism of Human Choline AcetyltransferaseBiochemistry, 2006, 45(49), 14621-14631,
Coenzyme A, S-(2-oxopropyl)- Raw materials
Coenzyme A, S-(2-oxopropyl)- Preparation Products
Coenzyme A, S-(2-oxopropyl)- Letteratura correlata
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
75179-85-0 (Coenzyme A, S-(2-oxopropyl)-) Prodotti correlati
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 85-61-0(Coenzyme A)
- 2649034-01-3(N-[[4,5-Dihydro-3-(4-methylphenyl)-5-isoxazolyl]methyl]-2-propenamide)
- 13634-08-7(4-Hydroxy BisphenolA (2,3-Dihydroxypropyl) Ether)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
